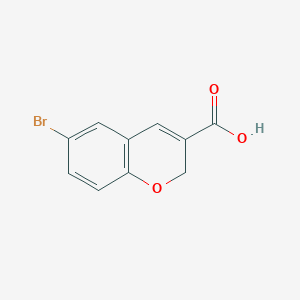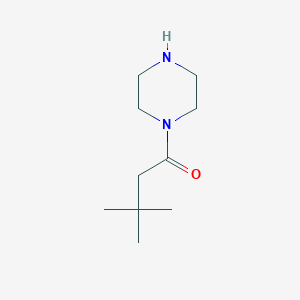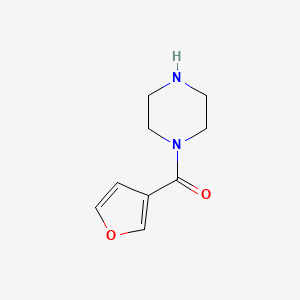
5-Ciano-6-oxo-1,6-dihidropiridina-3-carboxilato de metilo
Descripción general
Descripción
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with cyano, oxo, and ester functional groups. It is primarily used in research and development within the fields of chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
Target of Action
The primary target of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside that participates in cellular processes such as RNA synthesis .
Mode of Action
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of Urd .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathway involving the synthesis of RNA, given that Urd is a key participant in this process . By controlling the concentration of Urd, the compound indirectly influences RNA synthesis and, consequently, protein synthesis.
Result of Action
The compound’s action results in a decrease in the proliferation of HepG2 cells, a human liver cancer cell line . This decrease is primarily achieved through cell cycle arrest and senescence . The compound also increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .
Análisis Bioquímico
Biochemical Properties
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1, where it acts as an inhibitor . This interaction controls the concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound’s inhibition of uridine phosphorylase-1 suggests its potential in regulating nucleotide metabolism and influencing RNA-related processes.
Cellular Effects
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound’s inhibition of uridine phosphorylase-1 can lead to altered RNA synthesis, impacting gene expression and cellular metabolism . Additionally, its effects on nucleotide metabolism may influence cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate involves its binding interactions with biomolecules. The compound binds to the active site of uridine phosphorylase-1, inhibiting its enzymatic activity . This inhibition results in decreased uridine levels, affecting RNA synthesis and subsequent gene expression. The compound’s ability to modulate enzyme activity highlights its potential as a biochemical tool for studying nucleotide metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on nucleotide metabolism and RNA synthesis. At higher doses, it may cause toxic or adverse effects, such as disruptions in cellular metabolism and gene expression . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as uridine phosphorylase-1, influencing the levels of uridine and other metabolites . The compound’s effects on metabolic flux and metabolite levels highlight its potential as a tool for studying nucleotide metabolism and related biochemical processes.
Transport and Distribution
The transport and distribution of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function
Subcellular Localization
The subcellular localization of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the cyclization of intermediate compounds using catalysts such as copper(I) triflate (CuOTf) and tert-butyl lithium (t-BuOLi) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and alcohols.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate: A potassium salt derivative with similar inhibitory properties.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Lacks the cyano group but shares the pyridine and carboxylic acid functionalities.
Uniqueness
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit hUP1 sets it apart from other similar compounds, making it a valuable molecule for research in enzymology and drug development.
Propiedades
IUPAC Name |
methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFNIGGWFTAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585465 | |
| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-87-5 | |
| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)



![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)




![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)


